molecular formula C8H10N4O B575080 6-Methoxybenzimidazole-1,2-diamine CAS No. 171082-89-6

6-Methoxybenzimidazole-1,2-diamine

Cat. No.: B575080
CAS No.: 171082-89-6
M. Wt: 178.195
InChI Key: SJQFZWYIPQNOBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxybenzimidazole-1,2-diamine is a valuable benzimidazole-based building block in organic synthesis and medicinal chemistry research. Benzimidazole derivatives are a privileged scaffold in drug discovery due to their wide range of biological activities . As a diamine-functionalized compound, it serves as a versatile precursor for the development of novel molecules with potential pharmacological properties. Research into similar methoxy- and hydroxy-substituted benzimidazole compounds has demonstrated significant antiproliferative activity against various cancer cell lines , including lung carcinoma (H460), colorectal carcinoma (HCT 116), and breast cancer (MCF-7) . Some derivatives have also shown promising antibacterial activity , particularly against Gram-positive strains . Furthermore, the methoxy group on the benzimidazole core can influence the compound's electronic properties, making its derivatives of interest in material science , such as in the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials . Researchers utilize this chemical to synthesize and explore new compounds for potential application in anticancer, antimicrobial, and antioxidative agent development . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

171082-89-6

Molecular Formula

C8H10N4O

Molecular Weight

178.195

IUPAC Name

6-methoxybenzimidazole-1,2-diamine

InChI

InChI=1S/C8H10N4O/c1-13-5-2-3-6-7(4-5)12(10)8(9)11-6/h2-4H,10H2,1H3,(H2,9,11)

InChI Key

SJQFZWYIPQNOBS-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C(N2N)N

Synonyms

1H-Benzimidazole-1,2-diamine,6-methoxy-(9CI)

Origin of Product

United States

Contextual Significance of Benzimidazole Scaffolds in Advanced Chemistry

The benzimidazole (B57391) nucleus, which consists of a benzene (B151609) ring fused to an imidazole (B134444) ring, is a cornerstone in the architecture of biologically active molecules. chemsrc.comresearchgate.net This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets. researchgate.netijfmr.com The versatility of the benzimidazole ring system allows for substitutions at various positions, leading to a vast library of derivatives with diverse pharmacological profiles. questjournals.orgresearchgate.net

Benzimidazole derivatives are known to exhibit a wide spectrum of biological activities, including:

Antimicrobial and Antifungal Properties: Many benzimidazole compounds have demonstrated significant efficacy against various bacterial and fungal strains. ijbpas.comrsc.orgresearchgate.net

Antiviral Activity: The benzimidazole core is present in several antiviral agents. researchgate.netisca.me

Anticancer Activity: Numerous studies have highlighted the potential of benzimidazole derivatives as anticancer agents, targeting various pathways involved in tumor growth. ijfmr.comnih.gov

Anti-inflammatory Effects: Certain derivatives have shown potent anti-inflammatory properties, often by inhibiting specific enzymes like cyclooxygenase. ekb.egnih.gov

Antihypertensive and Other Activities: The therapeutic applications of benzimidazoles extend to cardiovascular diseases and beyond. ijfmr.comresearchgate.net

The significance of this scaffold is not limited to its biological effects. The stable, aromatic nature of the benzimidazole system, coupled with its capacity for hydrogen bonding and π-π stacking interactions, makes it a valuable component in the design of functional materials and coordination chemistry. researchgate.net The synthesis of benzimidazole derivatives is a major focus of organic chemistry, with numerous methods developed for their preparation, often involving the condensation of ortho-phenylenediamines with aldehydes or carboxylic acids. nih.goviucr.org

Structural Characteristics and Chemical Importance of Benzimidazole 1,2 Diamine Derivatives

Within the broader family of benzimidazoles, the benzimidazole-1,2-diamine subclass presents unique structural features. The parent compound, benzimidazole-1,2-diamine, is characterized by the presence of two amino groups attached to the nitrogen atoms of the imidazole (B134444) ring. This arrangement imparts specific chemical properties that distinguish it from other benzimidazole (B57391) derivatives.

The primary chemical importance of benzimidazole-1,2-diamine derivatives lies in their potential as versatile building blocks, or synthons, for more complex molecules. The two amine groups serve as reactive sites for a variety of chemical transformations, allowing for the construction of novel heterocyclic systems. The precursor for the benzimidazole core itself is typically a benzene-1,2-diamine derivative. nih.goviucr.org

Table 1: Physical and Chemical Properties of Benzimidazole-1,2-diamine
PropertyValue
Molecular FormulaC7H8N4
Molecular Weight148.165 g/mol
Boiling Point407.6°C at 760 mmHg
Flash Point200.3°C
Density1.52 g/cm³
LogP0.84360
Refractive Index1.774

Data sourced from chemical databases. chemsrc.com

The presence of the diamine functionality suggests potential applications in areas such as:

Ligand Chemistry: The nitrogen atoms can act as coordination sites for metal ions, making these compounds candidates for the development of novel catalysts or metal-organic frameworks.

Polymer Chemistry: The diamine groups can serve as monomers in polymerization reactions, leading to new classes of polymers with integrated benzimidazole units.

Advanced Spectroscopic and Crystallographic Characterization of 6 Methoxybenzimidazole 1,2 Diamine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of benzimidazole (B57391) derivatives in solution. walshmedicalmedia.com ¹H and ¹³C NMR provide information about the chemical environment of individual protons and carbon atoms, respectively, while 2D NMR techniques like COSY and HMBC reveal connectivity between atoms. ugm.ac.id

¹H NMR Spectroscopy: The ¹H NMR spectra of benzimidazole derivatives typically show distinct signals for aromatic protons, protons of the imidazole (B134444) ring, and any substituents. For instance, in N-substituted benzimidazoles, the absence of a peak between 11 and 12 ppm, characteristic of the NH proton, confirms successful substitution at the nitrogen atom. tsijournals.comtsijournals.com The chemical shifts of aromatic protons are influenced by the electronic nature of substituents on the benzimidazole ring. acs.org In a study of 1-isopropyl-6-methoxy-4-nitro-1H-benzo[d]imidazole, the aromatic protons appeared as singlets at δ 7.24 and 7.82 ppm, while the methoxy (B1213986) group protons resonated as a singlet at δ 3.96 ppm. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectra provide valuable information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the benzimidazole ring are sensitive to substitution patterns. For example, in 2-butyl-1H-benzo[d]imidazole, the carbons of the benzimidazole core resonate at δ 152.3, 132.3, 132.1, 127.6, and 114.0 ppm. rsc.org The methoxy carbon in 6-methoxy derivatives typically appears around 55-56 ppm. rsc.orgresearchgate.net

Interactive Data Table: Representative NMR Data for Benzimidazole Derivatives

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
2-methyl-1H-benzo[d]imidazoleCDCl₃7.55 (dd, J = 5.9, 3.2, 2H), 7.24-7.19 (m, 2H), 2.64 (s, 3H)Not specified rsc.org
2-butyl-1H-benzo[d]imidazoleCDCl₃7.68–7.59 (m, 1H), 7.21–7.06 (m, 4H), 2.79–2.67 (m, 2H), 1.80 (dt, J = 15.5, 7.7 Hz, 2H), 1.17–1.61 (m, 2H), 1.42–1.32 (m, 2H)152.3, 132.3, 132.1, 127.6, 114.0, 29.0, 28.2, 20.0, 13.6 rsc.org
1-Isopropyl-6-methoxy-4-nitro-1H-benzo[d]imidazoleCDCl₃1.67 (2 t, 30 Hz, 6H), 3.96 (s, 1H), 4.69 (m, 1H), 7.24 (s, 1H), 7.82 (s, 1H), 8.26 (s, 1H)Not specified nih.gov
5-methoxy-3-nitrobenzene-1,2-diamineCDCl₃3.53 (br s, 2H), 3.78 (s, 3H), 5.70 (s, 3H), 6.63 (s, 1H), 7.17 (s, 1H)Not specified nih.gov

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by analyzing the absorption of infrared radiation, which excites molecular vibrations. researchgate.net

In benzimidazole derivatives, characteristic vibrational modes can be assigned to specific functional groups. The N-H stretching vibration of the imidazole ring is typically observed in the region of 3205-3460 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic ring and any alkyl substituents are generally found in the 2800-3150 cm⁻¹ region. walshmedicalmedia.com

The C=N stretching vibration of the imidazole ring and the C=C stretching vibrations of the benzene (B151609) ring usually appear in the 1400-1625 cm⁻¹ range. mdpi.com The presence of a methoxy group is indicated by C-O stretching vibrations. Out-of-plane C-H bending vibrations and ring skeletal deformations are observed at lower frequencies. researchgate.net

Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to complement experimental FT-IR data, aiding in the precise assignment of vibrational modes. researchgate.netmdpi.comatlantis-press.com

Interactive Data Table: Characteristic FT-IR Bands for Benzimidazole Derivatives

Vibrational ModeTypical Wavenumber Range (cm⁻¹)NotesReference
N-H Stretch3205-3460Characteristic of the imidazole ring. researchgate.net
Aromatic C-H Stretch3000-3150 walshmedicalmedia.commdpi.com
Aliphatic C-H Stretch2800-3000Present in alkyl-substituted derivatives. walshmedicalmedia.com
C=N and C=C Stretch1400-1625Vibrations of the benzimidazole core. mdpi.com
C-O Stretch1020-1250Indicative of a methoxy group. atlantis-press.com
C-H Out-of-plane Bend700-900 researchgate.net

Mass Spectrometry (HRMS, ESI-MS, GC-MS, TOF-MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z). nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. tsijournals.comscirp.org

Different ionization techniques are used depending on the sample's properties. Electron Impact (EI) ionization often leads to extensive fragmentation, providing valuable structural information. libretexts.org Electrospray Ionization (ESI) is a softer ionization technique, typically yielding the protonated molecular ion [M+H]⁺, which is useful for confirming the molecular weight. scirp.org Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of volatile derivatives. rsc.org

The fragmentation patterns observed in the mass spectrum are characteristic of the compound's structure. For benzimidazole derivatives, common fragmentation pathways involve the cleavage of substituents from the benzimidazole core. The analysis of these fragments helps in confirming the identity and structure of the synthesized compounds. libretexts.orglibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. researchgate.net The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For benzimidazole derivatives, the UV-Vis spectra typically exhibit absorption bands corresponding to π-π* transitions within the aromatic system. acs.org

The position and intensity of these absorption bands can be influenced by the substituents on the benzimidazole ring and the solvent used. acs.orgacademie-sciences.fr For example, triphenylamine-substituted benzimidazole derivatives show a longer wavelength absorption band around 340 nm, which is attributed to a charge transfer (CT) π-π* transition from the electron-donating triphenylamine (B166846) moiety to the electron-accepting benzimidazole moiety. acs.org In a study of azo dyes derived from benzoic and cinnamic acids, the experimental UV-Vis spectrum in ethanol (B145695) showed a broad absorption band between 350 and 550 nm, indicating the coexistence of different species in solution. academie-sciences.fr The experimental spectra of N-Butyl-1H-benzimidazole have been shown to have a peak at 248 nm, with another peak near 295 nm. researchgate.net

X-ray Diffraction Analysis (Single Crystal X-ray, Powder X-ray) for Solid-State Structure Determination

X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net

Single Crystal X-ray Diffraction: This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, in the crystal lattice. researchgate.netmdpi.com For instance, the crystal structure of one benzimidazole derivative revealed that the benzimidazole core is planar and that intermolecular C-H···N hydrogen bonds link molecules together. researchgate.net The analysis of single crystal X-ray data allows for the unambiguous determination of the molecular structure in the solid state. biomedres.usnih.govmdpi.com

Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystallinity and phase purity of a powdered sample. pdx.edu The diffraction pattern obtained is a fingerprint of the crystalline material. diamond.ac.uk While not providing the same level of detail as single-crystal XRD, PXRD is a valuable tool for characterizing the bulk material and can be used to identify known crystalline phases by comparing the experimental pattern to databases. pdx.edurigaku.com The high crystallinity of some benzimidazole derivatives has been attributed to their high planarity and intermolecular interactions. nih.govelsevierpure.com

Computational and Theoretical Chemistry Studies of 6 Methoxybenzimidazole 1,2 Diamine Systems

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic and Geometric Structures

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic and geometric characteristics of molecular systems. For benzimidazole (B57391) derivatives, DFT calculations, often employing methods like B3LYP with various basis sets, are instrumental in elucidating their fundamental properties. irjweb.comresearchgate.net

Molecular Geometry Optimization and Conformer Analysis

Predicting the most stable three-dimensional arrangement of atoms in a molecule is a primary goal of computational chemistry. pennylane.ai Molecular geometry optimization involves finding the minimum energy structure on the potential energy surface, which corresponds to the equilibrium geometry of the molecule. pennylane.ai This process is foundational, as an accurate geometry is essential for the reliability of subsequent calculations of molecular properties. pennylane.ai

Electronic Band Structure and Orbital Analysis (HOMO-LUMO Gaps)

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nist.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comschrodinger.com

A smaller HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower stability. irjweb.comschrodinger.com Conversely, a larger gap implies greater stability. irjweb.com The energies of the HOMO and LUMO are also related to the molecule's ability to donate and accept electrons, respectively. scispace.com DFT calculations are widely used to determine these orbital energies and the resulting energy gap. schrodinger.com For example, in a study of a triazine derivative of benzimidazole, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, providing a measure of its chemical reactivity. irjweb.com

Table 1: Frontier Orbital Energies and HOMO-LUMO Gap

Parameter Value (eV)
EHOMO -
ELUMO -
ΔE (HOMO-LUMO Gap) -

Note: Specific values for 6-Methoxybenzimidazole-1,2-diamine require dedicated computational studies.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, can predict various spectroscopic parameters, which can then be compared with experimental data for validation. This includes predicting vibrational frequencies (IR and Raman spectra) and electronic absorption spectra (UV-Vis). For instance, in the study of a benzimidazole derivative, DFT calculations were used to perform a detailed vibrational analysis. researchgate.net Similarly, theoretical calculations of electronic spectra can help in understanding the electronic transitions within the molecule, which are related to the HOMO-LUMO energy gap. schrodinger.comresearchgate.net

Exploration of Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its various chemical properties and reactivity. researchgate.netmdpi.com

Chemical Hardness, Softness, and Electrophilicity Indices

Several global reactivity descriptors can be calculated from the HOMO and LUMO energies: scispace.com

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = - (EHOMO + ELUMO) / 2. scispace.com

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. scispace.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the molecule's polarizability. scispace.com

Electrophilicity Index (ω): Quantifies the electrophilic power of a molecule. It is calculated as ω = χ² / (2η).

These descriptors provide a quantitative measure of the molecule's reactivity. For example, a high electrophilicity index suggests that the molecule is a good electrophile.

Table 2: Calculated Quantum Chemical Descriptors

Descriptor Formula Value
Electronegativity (χ) - (EHOMO + ELUMO) / 2 -
Chemical Hardness (η) (ELUMO - EHOMO) / 2 -
Chemical Softness (S) 1 / η -
Electrophilicity Index (ω) χ² / (2η) -

Note: Specific values for this compound require dedicated computational studies.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and reactive sites of a molecule. irjweb.comresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Red regions (negative potential) indicate areas rich in electrons, which are susceptible to electrophilic attack.

Blue regions (positive potential) indicate electron-deficient areas, which are prone to nucleophilic attack.

Green regions represent areas with neutral potential.

MEP analysis is crucial for predicting how a molecule will interact with other molecules and for identifying sites of intermolecular interactions. nih.gov For benzimidazole derivatives, the MEP can highlight the electron-rich nitrogen atoms and the electron distribution across the aromatic system. researchgate.net

Molecular Modeling and Simulation Methodologies for Interactions

Molecular modeling and simulation are indispensable tools for understanding the behavior of molecules at an atomic level. These techniques allow for the prediction of how a ligand like this compound might interact with biological targets or other molecules, its dynamic behavior in different environments, and the relationship between its structure and activity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to forecast the binding mode and affinity of a small molecule ligand to the active site of a protein.

For benzimidazole derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating binding mechanisms. For instance, docking studies on substituted benzimidazoles have revealed their potential as inhibitors of enzymes like topoisomerase and DNA gyrase, which are crucial for bacterial survival tandfonline.com. In a study on benzimidazole derivatives as potential anticancer agents, molecular docking was used to investigate the binding of potent compounds to the topoisomerase I-DNA complex researchgate.net. The results indicated that these compounds interact with key amino acids in the binding site through hydrogen bonds and other interactions researchgate.net.

In the context of this compound, docking simulations would be employed to predict its interaction with various protein targets. For example, in a study of benzimidazole-based inhibitors for Alzheimer's disease, derivatives synthesized from 4-methoxybenzene-1,2-diamine were docked against acetylcholinesterase and butyrylcholinesterase mdpi.com. The docking analysis helped to understand the binding interactions of the compounds with the active site residues of these enzymes mdpi.com. Such studies on this compound would involve preparing the 3D structure of the ligand and the target protein, defining a binding site, and using a scoring function to rank the different binding poses. The presence of the methoxy (B1213986) group and the diamine substituents would be expected to influence the binding affinity and selectivity through specific hydrogen bonding and hydrophobic interactions.

Table 1: Representative Molecular Docking Parameters for Benzimidazole Derivatives

Derivative ClassTarget ProteinDocking SoftwareKey InteractionsReference
Triazinane-benzimidazolesTopoisomerase IIAutoDock 4.2High binding energy tandfonline.com
Benzimidazole-based inhibitorsAcetylcholinesteraseNot SpecifiedBinding to active site residues mdpi.com
Anticancer benzimidazolesTopoisomerase I-DNANot SpecifiedHydrogen bonds researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities.

MD simulations have been applied to study the stability of benzimidazole derivatives within the binding pockets of their target proteins. For example, MD simulations of substituted benzimidazole derivatives complexed with the Mycobacterium tuberculosis KasA protein were performed to confirm the stability of the docked poses researchgate.netresearchgate.net. The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein-ligand complex are often analyzed to assess its stability and flexibility mdpi.com. A stable RMSD over the simulation time suggests that the ligand remains bound in a stable conformation.

For this compound, MD simulations could be used to study its conformational flexibility in solution and the stability of its complex with a target protein identified through docking. The simulations would reveal how the ligand and protein adapt to each other's presence and the role of solvent molecules in mediating their interaction. Analysis of the MD trajectory can also provide information on the binding free energy, offering a more accurate prediction of the ligand's affinity for the target.

Table 2: Key Analyses in Molecular Dynamics Simulations of Benzimidazole Systems

AnalysisPurposeTypical FindingsReference
RMSDAssess the stability of the protein-ligand complex.Stable trajectory indicates a stable binding mode. mdpi.com
RMSFEvaluate the flexibility of different regions of the protein.Fluctuations can indicate regions involved in ligand binding. mdpi.com
Binding Energy CalculationEstimate the affinity of the ligand for the protein.Lower binding energy suggests stronger binding. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

Numerous QSAR studies have been conducted on benzimidazole derivatives to model their various biological activities, including antimicrobial and anticancer effects researchgate.netjst.go.jpnih.govtandfonline.comtandfonline.com. These studies typically involve calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for each compound and then using statistical methods like multiple linear regression or partial least squares to build a model that correlates these descriptors with the observed activity tandfonline.com.

For a series of 1-(4-methoxyphenethyl)-1H-benzimidazole derivatives with antileukemic activity, a 2D-QSAR model was developed that suggested the importance of methoxy and amine groups for the biological activity tandfonline.com. Another QSAR study on antimicrobial benzimidazole derivatives identified logP, electronic parameters, and molecular size and shape as key descriptors jst.go.jp.

A QSAR model for this compound and its analogs could be developed to predict their activity against a specific target. This would involve synthesizing a series of related compounds, measuring their biological activity, calculating a range of molecular descriptors, and then using statistical methods to develop and validate a predictive QSAR model. The model could then be used to guide the design of more potent analogs.

Thermochemical Property Calculations (Enthalpy, Entropy, Heat Capacity)

Thermochemical properties such as enthalpy of formation, entropy, and heat capacity are fundamental for understanding the stability and reactivity of a compound. These properties can be calculated using quantum chemical methods.

A study on the thermochemistry of 2-mercapto-5-methoxybenzimidazole, a structurally related compound, reported its standard molar enthalpy of formation in the crystalline and gaseous phases, determined both experimentally and through theoretical calculations nist.gov. The theoretical calculations were performed using the Gaussian-n composite methodology nist.gov. Such studies provide valuable data for understanding the energetic landscape of these molecules.

For this compound, similar computational methods can be employed to calculate its thermochemical properties. These calculations would typically involve geometry optimization followed by frequency calculations at a chosen level of theory, such as Density Functional Theory (DFT). The results would provide insights into the compound's stability and could be used in modeling its behavior in chemical reactions. A comprehensive vibrational analysis of 5-methoxybenzimidazole (B1583823) has been performed, providing insights into the vibrational modes of a closely related structure researchgate.netbenthamdirect.com.

Table 3: Calculated Thermochemical Data for a Related Methoxybenzimidazole Derivative

CompoundPhaseStandard Molar Enthalpy of Formation (kJ·mol⁻¹)MethodReference
2-Mercapto-5-methoxybenzimidazoleCrystalline-135.5 ± 2.5Experimental nist.gov
2-Mercapto-5-methoxybenzimidazoleGas-1.9 ± 3.4Experimental nist.gov
2-Mercapto-5-methoxybenzimidazoleGas-7.2G3MP2 nist.gov

Studies on Nonlinear Optical (NLO) Properties and Molecular Switching

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is related to its hyperpolarizability, which can be calculated using quantum chemical methods.

Benzimidazole derivatives have been investigated for their NLO properties tandfonline.comresearchgate.net. Studies have shown that the NLO response can be tuned by modifying the substituents on the benzimidazole ring rsc.orgnih.govacs.org. For example, quantum chemical studies on benzimidazole derivatives have demonstrated that deprotonation can lead to a significant enhancement of the first hyperpolarizability (β₀), suggesting their potential for use as NLO molecular switches rsc.org. The introduction of donor and acceptor groups can also enhance the NLO response nih.govacs.org.

A computational study on 5-methoxybenzimidazole has shown that it possesses a significant static hyperpolarizability, indicating its potential as an NLO material researchgate.netbenthamdirect.com. For this compound, the presence of the electron-donating methoxy and amino groups is expected to enhance its NLO properties. Theoretical calculations using methods like DFT can be used to compute its polarizability and hyperpolarizability, providing a quantitative measure of its NLO response. The potential for molecular switching could also be investigated by studying the effect of protonation or deprotonation on its NLO properties.

Computational Analysis of Supramolecular Interactions

Supramolecular chemistry focuses on the non-covalent interactions between molecules, which govern the formation of larger, organized structures. These interactions, such as hydrogen bonding and π-π stacking, are crucial in biological systems and material science.

Benzimidazole derivatives are known to participate in a variety of supramolecular interactions. The imidazole (B134444) ring can act as both a hydrogen bond donor and acceptor, while the benzene (B151609) ring can engage in π-π stacking interactions. These interactions can lead to the formation of well-defined supramolecular architectures. The reversible manipulation of G-quadruplex structures through supramolecular host-guest interactions involving imidazoles has been demonstrated nih.gov.

For this compound, the presence of the two amine groups and the methoxy group provides additional sites for hydrogen bonding. The benzimidazole core can participate in π-π stacking. Computational methods can be used to model these interactions and predict the geometry and stability of the resulting supramolecular assemblies. For instance, DFT calculations can be used to study the energetics of dimer formation through hydrogen bonding or π-π stacking. Such studies would provide valuable insights into the self-assembly behavior of this compound and its potential to form functional supramolecular materials.

Applications of 6 Methoxybenzimidazole 1,2 Diamine Derivatives in Advanced Materials and Catalysis

Catalytic Applications of Benzimidazole-1,2-diamine Ligands and Derivatives

Benzimidazole-1,2-diamines are a class of "privileged" ligands in transition-metal catalysis. Their bidentate nature allows for the formation of stable chelate rings with metal centers, while the aromatic backbone provides a rigid and tunable platform. The diamine functionality is a precursor to various ligand types, most notably N-heterocyclic carbenes (NHCs), and can be readily modified to introduce chirality for asymmetric synthesis.

Benzene-1,2-diamine derivatives are effective ligands, particularly in copper-catalyzed cross-coupling reactions. tcichemicals.comrsc.org These ligands coordinate to the metal, creating an electron-rich anionic complex that facilitates rapid oxidative addition, even at room temperature. tcichemicals.com The rigid structure of the benzimidazole (B57391) core and the specific substituents play a crucial role in stabilizing the active catalytic species and influencing the reaction's outcome.

The design of these ligands often involves N-alkylation or N-arylation of the diamine nitrogens, which allows for fine-tuning of the steric and electronic environment around the metal center. The 6-methoxy group on the benzimidazole ring acts as an electron-donating group, which can enhance the electron density at the metal center, potentially increasing its catalytic activity. This principle is demonstrated in related systems; for instance, axially chiral mono(NHC)–Pd(II) and mono(NHC)–Au(I) complexes have been prepared from the structurally similar chiral 6,6'-dimethoxybiphenyl-2,2'-diamine. beilstein-journals.org These catalysts have shown good activity in Suzuki–Miyaura and Heck–Mizoroki coupling reactions, underscoring the utility of methoxy-substituted diamine scaffolds in creating effective catalysts for C-C bond formation. beilstein-journals.org

N-Heterocyclic carbenes (NHCs) have become ubiquitous in catalysis due to their strong σ-donating properties, which lead to the formation of highly stable metal complexes. mdpi.com Benzimidazole-1,2-diamines are excellent precursors for the synthesis of benzimidazole-based NHCs, often referred to as benzimidazolin-2-ylidenes. The synthesis typically involves the reaction of the diamine with an orthoester to form the imidazolium (B1220033) salt precursor, which can then be deprotonated to generate the free carbene for coordination to a metal. mdpi.com

The modularity of this synthesis allows for extensive variation in the NHC structure. sigmaaldrich.com The substituents on the nitrogen atoms and the benzimidazole backbone can be systematically altered to control the steric bulk and electronic properties of the resulting ligand. carbene.de A 6-methoxy group on the benzimidazole ring would enhance the electron-donating ability of the NHC, which can be beneficial for stabilizing metal centers in higher oxidation states and promoting oxidative addition steps in catalytic cycles. Palladium(II) complexes bearing cis-chelating dibenzimidazolin-2-ylidene ligands have demonstrated superiority in Mizoroki-Heck reactions involving aryl chlorides, highlighting the effectiveness of this scaffold. carbene.de

A key application of benzimidazole-1,2-diamine derivatives is in asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product selectively. chemrxiv.orgnih.govfrontiersin.org By using an enantiomerically pure chiral diamine as the starting material, a chiral environment can be established around the metal center. This chirality can be introduced in the backbone of the diamine itself or through chiral substituents on the nitrogen atoms. nih.govmdpi.commdpi.com

Chiral NHC-metal complexes derived from these scaffolds have proven to be powerful catalysts. For example, axially chiral mono(NHC)–Au(I) complexes prepared from chiral 6,6'-dimethoxybiphenyl-2,2'-diamine have been successfully applied in asymmetric intramolecular hydroamination reactions. beilstein-journals.org Although the enantioselectivity was moderate, it demonstrated the principle of transferring chirality from the ligand backbone to the reaction product. beilstein-journals.org

Similarly, the concept of ligand cooperation, where a chiral NHC and a second chiral diamine ligand are combined, has led to highly effective Ru(II) precatalysts. nih.gov These air- and moisture-stable complexes are versatile for the asymmetric hydrogenation of various substrates, including ketones and heterocycles, producing chiral alcohols with high enantiomeric ratios. nih.gov

Table 1: Asymmetric Intramolecular Hydroamination using Chiral Au(I)-NHC Complex (Data sourced from Beilstein J. Org. Chem. 2011, 7, 555–564) beilstein-journals.org

EntrySubstrateCatalyst Loading (mol %)Yield (%)ee (%)
1N-(2-propynyl)tosylamide58540
2N-(2-butynyl)tosylamide58845
3N-(3-phenyl-2-propynyl)tosylamide59252

Contributions to Materials Science

The rigidity, planarity, and aromaticity of the benzimidazole core make it an attractive component for the construction of advanced organic materials. Derivatives of 6-methoxybenzimidazole-1,2-diamine can serve as monomers for polymers or as core structures for liquid crystals.

The diamine functionality of this compound allows it to act as a monomer in polycondensation reactions. By reacting it with dicarboxylic acids, diacyl chlorides, or other bifunctional electrophiles, polyamides or other related polymers can be synthesized. The resulting polymers would incorporate the rigid and thermally stable benzimidazole unit into their backbones. Such polymers, known generally as polybenzimidazoles (PBIs), are known for their high thermal and chemical stability.

The presence of the 6-methoxy substituent would act as a pendant group on the polymer chain. This group can modify the polymer's physical properties, such as increasing its solubility in organic solvents, which is often a challenge for rigid-rod polymers. Improved solubility facilitates easier processing and characterization of the material. Furthermore, the methoxy (B1213986) group can influence inter-chain packing and morphology, thereby affecting the bulk mechanical and thermal properties of the polymer.

Liquid crystals are states of matter with properties intermediate between those of conventional liquids and solid crystals. scirp.org The molecules that form these phases, known as mesogens, typically possess a rigid core and flexible peripheral chains. scirp.org The planar and rigid structure of the benzimidazole ring system makes it an excellent candidate for the core of a mesogen.

Utilization in Optoelectronic Devices (e.g., Organic Light-Emitting Diodes)

Derivatives of benzimidazole have emerged as significant materials in the field of optoelectronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). Their structural versatility allows for the fine-tuning of photophysical properties, making them suitable for use as emitters, hosts, or charge-transporting materials. The core structure is often functionalized to enhance quantum efficiency, color purity, and operational stability.

Detailed research has focused on creating novel benzimidazole derivatives to overcome common issues in OLEDs, such as aggregation-caused quenching (ACQ), where molecules in the solid state lose their luminescence efficiency. One successful strategy involves creating hybrid molecules that combine a benzimidazole moiety with a known luminophore, like pyrene. By designing molecules with significant steric hindrance, researchers can disrupt intermolecular aggregation in the solid state, leading to more efficient and purer light emission. nih.gov

For instance, a series of pyrene-benzimidazole derivatives were synthesized with the specific goal of achieving pure blue electroluminescence. The molecular design aimed to decrease crystallinity and reduce dye aggregation. nih.gov An OLED prototype using one such derivative, 1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene (compound B), as a non-doped emissive layer demonstrated promising performance, comparable to leading fluorescent small-molecule blue emitters. nih.gov

Beyond blue emitters, benzimidazole ligands are also incorporated into metal-organic complexes for use in phosphorescent OLEDs (PHOLEDs). These devices can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. researchgate.net Copper(I) complexes featuring benzimidazole derivatives have been investigated as cost-effective and less toxic alternatives to traditional iridium(III) and ruthenium(II) catalysts and emitters. researchgate.netresearchgate.net These materials are explored for creating highly efficient green and red phosphorescent devices. researchgate.net Furthermore, benzimidazole-containing structures have been used to develop emitters for light-emitting electrochemical cells (LECs), which exhibit properties like thermally activated delayed fluorescence (TADF). researchgate.net

Interactive Table: Performance of an OLED with a Benzimidazole Derivative Emitter

The table below summarizes the performance of a prototype OLED using Compound B as the non-doped emissive layer.

Operating Voltage (V)Luminance (cd m⁻²)External Quantum Efficiency (EQE) (%)CIE Coordinates (x, y)
3.5-4.3 (±0.3)-
5.5100 (±6)0.35 (±0.04)(0.1482, 0.1300)
7.5290 (±10)--

Data sourced from a study on pyrene-benzimidazole derivatives for OLEDs. nih.gov

Crystal Engineering and Solid-State Design

Crystal engineering and solid-state design of benzimidazole-1,2-diamine derivatives focus on controlling their molecular arrangement in the solid state to achieve desired material properties. The ability to form predictable intermolecular interactions, such as hydrogen bonds and π-π stacking, makes the benzimidazole scaffold a valuable building block for constructing supramolecular architectures and functional crystalline materials. scribd.com

A key application of solid-state design for these compounds is the optimization of their photoluminescent properties. In many organic luminophores, close packing in the crystalline state leads to fluorescence quenching, which is detrimental to applications like OLEDs. Crystal engineering provides a solution by introducing bulky functional groups to the benzimidazole core. This strategy intentionally disrupts the crystal packing and hinders the formation of non-emissive aggregates, thereby enhancing solid-state emission. nih.gov The synthesis of pyrene-benzimidazole derivatives with increasing steric hindrance demonstrated a systematic decrease in crystallinity and intermolecular aggregation, which directly correlated with improved photo- and electroluminescence purity. nih.gov

Furthermore, the coordination capabilities of the nitrogen atoms in the benzimidazole ring make these derivatives excellent ligands for constructing Metal-Organic Frameworks (MOFs). scribd.com MOFs are highly ordered, crystalline materials with porous structures. By selecting appropriate benzimidazole-based linkers and metal nodes, it is possible to engineer MOFs with specific topologies and functionalities for applications in gas storage, separation, and catalysis. scribd.com The V-shaped and linear nature of certain benzimidazole linkers allows for the construction of diverse 2D and 3D network architectures. scribd.com

Chemo-sensing Platforms Incorporating Benzimidazole-1,2-diamine Moieties

The benzimidazole-1,2-diamine moiety is a versatile and effective platform for the design of optical chemosensors. Its electron-rich heterocyclic system can be readily modified to include specific recognition sites for various analytes, including ions and neutral molecules. semanticscholar.orgresearchgate.net The fluorescence and chromogenic properties of the benzimidazole core provide a signaling mechanism that can be modulated upon binding with a target species. nih.govrsc.org

Benzimidazole-based sensors operate on several principles, including colorimetric changes, fluorescence "turn-off" (quenching), and fluorescence "turn-on" or ratiometric responses. rsc.orgmdpi.com These sensors have shown high selectivity and sensitivity for a range of environmentally and biologically significant analytes.

Key Research Findings:

Anion Sensing: A BODIPY derivative functionalized with a benzimidazole group was developed as a colorimetric chemosensor. It demonstrated high selectivity for the hydrogen sulfate (B86663) anion (HSO₄⁻) by changing color from pink to yellow upon interaction, allowing for naked-eye detection. semanticscholar.orgmdpi.com

Cation Sensing: A dual-functional fluorescent sensor, 2,6-dibenzoimidazolyl-4-methoxyphenol (BBMP), was designed for detecting metal ions. It selectively detects Cu²⁺ via fluorescence quenching ("turn-off") and Zn²⁺ through a ratiometric response, where the emission peak shifts significantly from 542 nm to 462 nm ("turn-on" at a new wavelength). rsc.org This ratiometric detection provides a more reliable and built-in correction for environmental effects. rsc.org

Biomolecule Detection: An excited-state intramolecular proton-transfer (ESIPT)-based benzimidazole platform has been successfully used for the two-photon imaging of peroxynitrite (ONOO⁻), a reactive nitrogen species implicated in oxidative stress-related diseases. nih.gov This platform allows for the ratiometric detection of endogenous ONOO⁻ in living cells and tissues. nih.gov Other derivatives have been designed for the selective detection of cysteine, an important biothiol. nih.govnih.gov

Aggregation-Induced Emission (AIE) Sensing: Researchers have utilized the AIE phenomenon, where non-emissive molecules become highly fluorescent upon aggregation. A phenylbenzimidazole-based chemosensor was shown to selectively detect pyrophosphate anions (PPi) through a "turn-on" fluorescence response driven by aggregation. researchgate.net

Interactive Table: Benzimidazole-1,2-diamine Based Chemosensors

This table summarizes various chemosensing platforms, their target analytes, and performance metrics.

Sensor PlatformTarget Analyte(s)Sensing MechanismLimit of Detection (LoD)
BODIPY-Benzimidazole DerivativeHSO₄⁻Colorimetric (Pink to Yellow)Not specified, selective response
BBMP ConjugateCu²⁺Fluorescence Turn-Off0.16 μM
BBMP ConjugateZn²⁺Ratiometric Fluorescence Turn-On0.1 μM
ESIPT-based Scaffold (MO-E2)ONOO⁻Ratiometric Two-Photon Fluorescence0.81 μM
Phenylbenzimidazole IminePPiAggregation-Induced Emission (AIE)Not specified, selective response

Data compiled from studies on benzimidazole-based chemosensors. semanticscholar.orgrsc.orgmdpi.comnih.govresearchgate.net

Supramolecular Architectures Involving Benzimidazole 1,2 Diamine Scaffolds

Principles of Self-Assembly and Directed Molecular Recognition

The formation of supramolecular architectures is governed by the principles of self-assembly and molecular recognition. nih.gov Self-assembly is the spontaneous organization of individual molecules into ordered structures without external guidance. nih.gov This process is driven by the minimization of free energy and is highly dependent on the intrinsic properties of the constituent molecules.

Molecular recognition refers to the specific and selective binding of one molecule to another through non-covalent interactions. nih.gov In the context of 6-Methoxybenzimidazole-1,2-diamine, the arrangement of its functional groups—the methoxy (B1213986) group, the diamine functionalities, and the benzimidazole (B57391) core—dictates its recognition preferences and, consequently, the geometry of the resulting supramolecular assembly. The strategic placement of these groups allows for directed interactions, guiding the molecules to assemble in a predictable manner.

Non-Covalent Interactions Governing Supramolecular Formation in Benzimidazole-1,2-diamines

The stability and structure of supramolecular assemblies involving this compound are determined by a combination of non-covalent interactions. wikipedia.orgnih.gov These interactions, though individually weaker than covalent bonds, collectively provide the necessary driving force for the formation of well-defined architectures.

Metal Coordination Chemistry and Host-Guest Interactions

The diamine functionality of this compound makes it an excellent ligand for metal ions. byjus.comiitk.ac.inuomustansiriyah.edu.iq The nitrogen atoms of the amino groups possess lone pairs of electrons that can be donated to a metal center, forming coordinate covalent bonds. byjus.comlibretexts.org This coordination ability allows for the construction of metal-ligand complexes, which can act as nodes or linkers in larger supramolecular structures. The specific metal ion used can influence the geometry and properties of the resulting assembly.

Furthermore, the benzimidazole scaffold can participate in host-guest interactions, where it can encapsulate smaller molecules or ions within a cavity. nih.gov The size and shape of this cavity, as well as the electronic properties of the benzimidazole ring, determine the selectivity of the host for specific guests.

π-π Stacking Interactions in Hierarchical Assemblies

The aromatic benzimidazole core of this compound is capable of engaging in π-π stacking interactions. nih.govmdpi.com These interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings. mdpi.com In the context of supramolecular assembly, π-π stacking plays a crucial role in the organization of molecules into columns or layers, contributing to the formation of hierarchical structures. rsc.org The presence of the methoxy group can modulate the electron density of the aromatic ring, thereby influencing the strength and geometry of these stacking interactions.

Engineering of Advanced Supramolecular Materials

The predictable nature of the non-covalent interactions involving this compound allows for the rational design and engineering of advanced supramolecular materials with tailored properties and functions. nih.govrsc.org

Formation of Coordination Complexes and Metal-Organic Frameworks (MOFs)

By combining this compound with appropriate metal ions, a diverse range of coordination complexes can be synthesized. byjus.comlibretexts.org These complexes can exist as discrete molecules or as extended coordination polymers. wikipedia.org

Supramolecular Gels and Responsive Soft Materials

There is currently no specific research available detailing the use of This compound as a low-molecular-weight gelator (LMWG) for the formation of supramolecular gels or responsive soft materials.

However, the general class of benzimidazole derivatives has been explored for creating such materials. Supramolecular gels are formed through the self-assembly of LMWGs into three-dimensional networks that immobilize solvent molecules. rsc.orgacs.org These materials are often "smart" or responsive, meaning they can undergo a phase transition (e.g., from gel to sol) in response to external stimuli like pH, temperature, light, or the presence of specific ions. researchgate.net The formation of these gels relies on non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov The benzimidazole core, with its hydrogen-bonding capabilities and potential for π-π stacking, is a suitable candidate for designing LMWGs. The functionalization of the benzimidazole ring system is a key strategy for tuning the gelling properties and the responsiveness of the resulting soft materials. researchgate.net

Construction of Smart Nanocontainers and Micro/Nanostructures

Specific research on the application of This compound in the construction of smart nanocontainers or other micro/nanostructures is not found in the current literature.

In a broader context, benzimidazole-containing molecules are utilized in the development of functional nanomaterials. For instance, metal-organic frameworks (MOFs) incorporating benzimidazole ligands can be designed to have specific topologies and pore sizes, making them suitable for applications like gas storage and separation. The ability to functionalize the benzimidazole core allows for the tuning of these structures. While not forming discrete nanocontainers in the same way as vesicles or micelles, these porous materials can encapsulate guest molecules. Furthermore, the responsive nature of some benzimidazole-based systems to external stimuli, such as pH, could theoretically be harnessed to create "smart" nanostructures that release a payload under specific conditions.

Ion Recognition and Sensing Systems Utilizing Benzimidazole-1,2-diamine Supramolecular Assemblies

While no ion recognition systems based on supramolecular assemblies of This compound have been specifically reported, the benzimidazole scaffold is a prominent component in the design of chemosensors for various ions. mdpi.com The nitrogen atoms in the imidazole (B134444) ring act as effective coordination sites for metal cations.

Researchers have successfully developed benzimidazole-derived fluorescent sensors for a range of metal ions, including Zn(II) and Cu(II). rsc.orgacs.org The sensing mechanism often involves a change in the fluorescence properties of the molecule upon binding to a target ion. rsc.org For example, a sensor might experience fluorescence quenching or enhancement, or a shift in its emission wavelength (a ratiometric response), which can be visually detected. rsc.org

Key findings in the field of benzimidazole-based ion sensors include:

Selectivity: By modifying the substituents on the benzimidazole ring, sensors can be made highly selective for a particular ion over others. rsc.org

Sensitivity: Benzimidazole-based probes have been developed with very low detection limits, often in the micromolar (μM) or even nanomolar (nM) range. rsc.orgmdpi.com

Mechanism: The interaction with metal ions often inhibits processes like excited-state intramolecular proton transfer (ESIPT) or forms complexes that alter the electronic properties of the fluorophore, leading to a change in the optical signal. rsc.org

Applications: These sensors have been used for detecting ions in environmental water samples and for fluorescence imaging within living cells. rsc.org

The table below summarizes findings for various benzimidazole-based ion sensors, illustrating the general capability of this chemical class.

Sensor BaseTarget Ion(s)Sensing MechanismDetection LimitReference
Benzimidazole-derived Schiff base (BBMP)Cu²⁺Fluorescence quenching (ESIPT inhibition)0.16 μM rsc.org
Benzimidazole-derived Schiff base (BBMP)Zn²⁺Blue-shifted fluorescence (ratiometric)0.10 μM rsc.org
Acrylate-functionalized Benzimidazole (A-B)Cysteine (Cys)Fluorescence turn-on43 nM mdpi.com
Bis(benzimidazole)pyridine-silsesquioxaneZn²⁺Fluorogenic color shift (blue to yellow)Not specified acs.org

These examples underscore the potential of the benzimidazole framework in the development of sophisticated ion recognition and sensing systems. Further research could explore how substituents, such as the methoxy and diamine groups in This compound , might influence these sensing properties.

Emerging Research Frontiers and Future Prospects for 6 Methoxybenzimidazole 1,2 Diamine Chemistry

Innovations in Green and Sustainable Synthetic Methodologies for Complex Benzimidazole-1,2-diamines

The synthesis of benzimidazoles is moving away from traditional methods that often involve harsh conditions, toxic solvents, and expensive reagents. globalresearchonline.netacgpubs.org The modern emphasis is on "green chemistry," which prioritizes environmental and economic viability. sphinxsai.com

Recent innovations focus on several key areas:

Solvent-Free and Aqueous Media: A significant advancement is the development of reactions that proceed in water or without any solvent at all. sphinxsai.combohrium.com Grinding reactants together at ambient temperature, sometimes with a few drops of water, has proven to be an effective and eco-friendly method for synthesizing 2-arylbenzimidazoles. bohrium.com Catalyst-free, one-pot syntheses of benzimidazoles from 1,2-diaminoarenes and alcohols under solvent-free conditions represent a particularly environmentally benign approach. researchgate.net

Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation and ultrasound has dramatically reduced reaction times and energy consumption. sphinxsai.commdpi.comthieme-connect.com Microwave-assisted condensation of o-phenylenediamine (B120857) with aldehydes, for example, offers a mild, fast, and green alternative to conventional heating. sphinxsai.com

Use of Bio-renewable Resources: Researchers are exploring the use of renewable starting materials. In one novel approach, D-glucose has been successfully used as a biorenewable C1 synthon for the synthesis of benzimidazoles from o-phenylenediamines in water. organic-chemistry.org Similarly, natural extracts, such as from onions, have been employed as green catalysts. acgpubs.orgacgpubs.org These methods not only reduce reliance on fossil fuels but also often proceed under mild conditions with high efficiency. acgpubs.orgacgpubs.org

These green methodologies offer substantial advantages, including shorter reaction times, simpler experimental procedures, high yields, and the use of non-toxic and often reusable catalysts. rasayanjournal.co.in

Exploration of Novel Catalytic Systems and Reaction Environments

The development of novel catalysts is at the heart of modern benzimidazole (B57391) synthesis, enabling reactions that are more selective, efficient, and sustainable. rsc.org A wide array of catalytic systems are being explored, from simple metal salts to complex nanomaterials.

Lewis acids have proven to be effective catalysts, providing a greener alternative for various transformations. mdpi.com Catalysts such as ZrOCl₂, TiCl₄, SnCl₄, and HfCl₄ are highly effective for synthesizing benzimidazoles from o-phenylenediamines and orthoesters at room temperature. globalresearchonline.netmdpi.com Lanthanide triflates, like Er(OTf)₃ and Zn(OTf)₂, are also successful Lewis acid catalysts, with the added benefit of being recyclable and effective in aqueous media. globalresearchonline.netmdpi.com

The field is also seeing a surge in the use of heterogeneous and nanocatalysts, which offer advantages like easy recovery and reusability. rasayanjournal.co.in Examples include:

Magnetic Nanoparticles: Sulfonated cobalt ferrite (B1171679) (CFNP@SO₃H) and Fe₃O₄@SiO₂/collagen nanomaterials serve as highly efficient and magnetically separable catalysts. rasayanjournal.co.inrsc.org

Metal-based Catalysts: Earth-abundant and low-toxicity metals like iron are gaining prominence. frontiersin.orgnih.gov Iron complexes have been used for the selective synthesis of 1,2-disubstituted benzimidazoles through acceptorless dehydrogenative coupling of alcohols and diamines. frontiersin.orgnih.gov Other systems involve manganese, ruthenium, and copper-palladium catalysts. organic-chemistry.orgrsc.orgrsc.org

Solid Supports: Catalysts supported on materials like silica (B1680970) gel, alumina, and zeolites are being used to enhance reaction efficiency and selectivity. sphinxsai.comnih.gov

Furthermore, innovative reaction environments like deep eutectic solvents and the use of photocatalysts are expanding the toolkit for benzimidazole synthesis. rsc.orgrsc.org

Table 1: Overview of Novel Catalytic Systems for Benzimidazole Synthesis
Catalyst TypeSpecific ExamplesKey AdvantagesReference
Lewis AcidsZrOCl₂, TiCl₄, Er(OTf)₃, Zn(OTf)₂High efficiency, mild conditions, recyclability globalresearchonline.netmdpi.com
NanocatalystsSulfonated cobalt ferrite, Fe₃O₄@SiO₂/collagen, Al₂O₃/CuI/PANIHigh yields, easy magnetic recovery, reusability rasayanjournal.co.inrsc.org
Earth-Abundant Metal CatalystsIron complexes, Manganese complexesEco-friendly, low toxicity, sustainable organic-chemistry.orgfrontiersin.orgnih.gov
Green CatalystsWater extract of onionInexpensive, non-toxic, biodegradable acgpubs.orgacgpubs.org
PhotocatalystsCobalt incorporated in g-C₃N₄-imine/TiO₂Uses light energy, mild conditions rsc.org

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of benzimidazole derivatives. By using advanced modeling techniques, researchers can investigate structure-property relationships at the molecular level, guiding the rational design of new compounds with desired characteristics.

Key computational methods applied to benzimidazoles include:

Quantum Chemical Calculations: Methods like ab initio calculations are used to determine molecular geometries (bond lengths, bond angles), charge distribution, and electronic properties. nih.gov

Non-Linear Optical (NLO) Analysis: This analysis calculates properties like the dipole moment and hyperpolarizability to predict a molecule's potential for use in NLO materials, which are crucial for optical communication and data storage technologies. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular bonding, charge transfer, and delocalization of electron density, which are fundamental to understanding a molecule's stability and reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the surface of a molecule, identifying regions that are rich or poor in electrons. This is critical for predicting sites for electrophilic and nucleophilic attack and understanding non-covalent interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models are used to correlate the three-dimensional structure of molecules with their biological activity, such as antitubercular efficacy. nih.gov These models can predict the activity of new compounds before they are synthesized. nih.gov

These computational studies provide a theoretical framework that complements experimental work, accelerating the discovery and optimization of complex benzimidazole-1,2-diamines for specific applications.

Table 2: Advanced Computational Modeling Techniques for Benzimidazoles
Modeling TechniqueInformation GainedApplicationReference
Ab initio CalculationsMolecular geometry, charge distributionPredicting molecular structure and stability nih.gov
Non-Linear Optical (NLO) AnalysisDipole moment, hyperpolarizabilityScreening for potential NLO materials nih.gov
Natural Bond Orbital (NBO) AnalysisIntramolecular bonding, charge transferUnderstanding electronic stability and reactivity nih.gov
Molecular Electrostatic Potential (MEP)Regions for non-covalent interactionsPredicting reaction sites and intermolecular interactions nih.gov
3D-QSARCorrelation between 3D structure and biological activityDesigning molecules with enhanced therapeutic potential nih.gov

Design and Synthesis of Next-Generation Functional Materials

The unique structural and electronic properties of the benzimidazole scaffold make it a "privileged structure" not only in medicinal chemistry but also in materials science. bohrium.comijfmr.com Research is increasingly focused on incorporating the 6-methoxybenzimidazole-1,2-diamine core and related structures into next-generation functional materials.

One promising area is the development of non-linear optical (NLO) materials . Computational studies have shown that 1,2-disubstituted benzimidazoles can possess large hyperpolarizability values, indicating their potential for applications in photonics and optoelectronics. nih.gov

Another frontier is the synthesis of fused heterocyclic systems . By combining the benzimidazole ring with other heterocycles like quinazolines, pyrimidines, or triazoles, chemists can create complex, rigid structures with novel electronic and biological properties. mdpi.comnih.govacs.org For instance, the synthesis of benzo globalresearchonline.netresearchgate.netimidazo[1,2-a]quinazoline-6,9-diones creates N-fused hybrid scaffolds that are of interest for their potential biological activities. acs.org The hybridization of benzimidazole with other pharmacophores like triazole is a deliberate strategy to enhance specific properties, such as antifungal activity. nih.gov

Furthermore, benzimidazole derivatives are being explored for their use in creating chemosensors and as components in organic light-emitting diodes (OLEDs) , leveraging their inherent fluorescence and charge-transport properties. The ability to tune these properties through substitution on the benzimidazole ring makes them highly adaptable for various material science applications.

Interdisciplinary Research Integrating Benzimidazole-1,2-diamine Chemistry

The future of this compound chemistry lies in its integration with other scientific disciplines. The inherent versatility of the benzimidazole scaffold makes it an ideal platform for interdisciplinary collaboration.

Medicinal Chemistry and Pharmacology: This is the most established area of interdisciplinary research for benzimidazoles. Organic chemists synthesize novel derivatives, which are then evaluated by pharmacologists and biologists for a vast range of therapeutic activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. rsc.orgijfmr.comnih.gov The design of these molecules often involves computational chemists who model interactions with biological targets. nih.gov

Materials Science and Engineering: The collaboration between synthetic chemists and material scientists is crucial for developing the functional materials discussed previously. This includes creating NLO materials, components for electronic devices, and advanced polymers. nih.gov

Catalysis and Inorganic Chemistry: The development of novel catalytic systems for benzimidazole synthesis is a prime example of the synergy between organic and inorganic chemistry. This involves designing and studying the mechanisms of metal-based catalysts, nanocatalysts, and photocatalysts to achieve more efficient and sustainable chemical transformations. rsc.orgfrontiersin.org

Agricultural Science: Benzimidazole derivatives have applications as fungicides and anthelmintics in agriculture. Interdisciplinary research in this area aims to develop new, more effective, and environmentally safer agrochemicals.

This cross-pollination of ideas and techniques is essential for tackling complex challenges and unlocking new applications for benzimidazole-1,2-diamine derivatives, driving innovation across multiple scientific and technological fronts.

Q & A

Q. What are the conventional and emerging synthesis routes for 6-Methoxybenzimidazole-1,2-diamine, and how do they differ in reaction conditions and yields?

  • Methodological Answer : Conventional synthesis typically involves the Phillips-Ladenburg reaction, where benzene-1,2-diamine reacts with a carboxylic acid (e.g., m-toluic acid) under acidic conditions (e.g., polyphosphoric acid) at elevated temperatures (100–150°C) to form the benzimidazole core . Microdroplet synthesis, a newer approach, accelerates reactions by leveraging solvent-free conditions and rapid proton transfer, achieving yields comparable to traditional methods but with significantly reduced reaction times (seconds vs. hours) . Key variables include the choice of diamine (e.g., 4-methoxy-1,2-phenylenediamine) and acid, as well as protonation efficiency.

Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies proton environments and carbon frameworks, with methoxy groups (~δ 3.8–4.0 ppm) and aromatic protons (~δ 6.5–8.0 ppm) serving as diagnostic signals. X-ray diffraction provides definitive structural confirmation by resolving bond lengths (e.g., N–H distances ~2.41–2.61 Å in benzimidazole derivatives) and dihedral angles, critical for assessing planarity and intermolecular interactions . High-resolution mass spectrometry (HRMS) further confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. What catalytic systems or green chemistry approaches enhance the sustainability of this compound synthesis?

  • Methodological Answer : Boric acid (B(OH)₃) acts as a mild, recyclable catalyst in xylenes, enabling cyclization of benzene-1,2-diamine with carboxylic acids at reduced temperatures (80–100°C) compared to polyphosphoric acid . Green methods include CO₂-mediated cyclization under H₂, which avoids toxic solvents and generates water as the only byproduct . Solvent-free mechanochemical synthesis (ball milling) is also emerging, though optimization of grinding time and reagent stoichiometry is required to prevent side reactions.

Q. How do electronic and steric effects influence regioselectivity in benzimidazole derivatization?

  • Methodological Answer : Frontier Molecular Orbital (FMO) theory predicts reactivity: electron-donating groups (e.g., methoxy) at the 6-position lower the energy of the Highest Occupied Molecular Orbital (HOMO), favoring nucleophilic attack at specific positions. Steric hindrance from substituents (e.g., methyl groups) can redirect reactions to less hindered sites. For example, DFT calculations show that methoxy groups stabilize transition states in cyclization, reducing activation energy by ~5–10 kcal/mol compared to unsubstituted analogs .

Q. What computational tools are effective in resolving contradictions between experimental and theoretical data for benzimidazole derivatives?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model reaction pathways and compare calculated vs. experimental NMR/UV-Vis spectra to identify discrepancies. For crystallographic mismatches, Hirshfeld surface analysis quantifies intermolecular interactions (e.g., hydrogen bonding, π-stacking) that may alter solid-state structures . Machine learning models trained on reaction databases (e.g., Reaxys) can predict optimal conditions for novel derivatives, reducing trial-and-error experimentation.

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